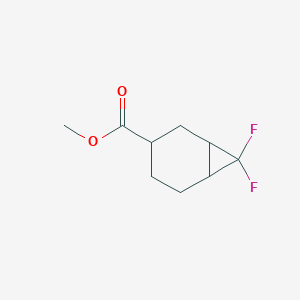

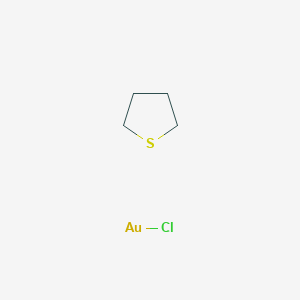

![molecular formula C15H13ClO B6315643 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1462937-60-5](/img/structure/B6315643.png)

4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Übersicht

Beschreibung

Biphenyl compounds are a class of organic compounds that consist of two benzene rings connected by a single bond . They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. One common method is the Suzuki coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . Another method is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two benzene rings connected by a single bond . The presence of the benzene rings gives these compounds aromatic properties.Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. One common type of reaction is electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl compounds depend on their specific structure. For example, the compound 1,1’-Biphenyl, 2-chloro- has a molecular weight of 188.653 .Wirkmechanismus

Target of Action

It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to participate in various palladium catalyzed cross-coupling reactions, c-c, c-n, and c-o bond formation reactions, and suzuki-miyaura coupling reactions .

Pharmacokinetics

Similar compounds have been used in the preparation of drugs like venetoclax , which suggests that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been used in the preparation of drugs like venetoclax , which is a potent and selective BCL-2 inhibitor with potent antitumour activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde. For example, the compound’s reactivity can be influenced by the presence of weak phosphate or carbonate bases . Additionally, factors such as temperature, pH, and the presence of other substances can also affect the compound’s stability and efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively easy to obtain. It is also relatively stable and has a long shelf life. However, it is important to note that the compound can be toxic in high concentrations, and it should be handled with caution.

Zukünftige Richtungen

There are a variety of future directions in which 4-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde can be used. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins on the body. It can also be used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used to study the mechanism of action of cytochrome P450, as well as its inhibition by other drugs and chemicals. Finally, it can be used in the development of new drugs and therapies.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies as a reagent. It is used to study the effects of a variety of drugs on the body, as well as the effects of environmental toxins on the body.

Safety and Hazards

Eigenschaften

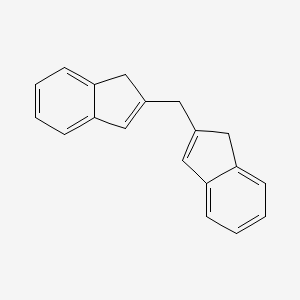

IUPAC Name |

4-(4-chlorophenyl)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYYEAIWOXAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)Cl)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

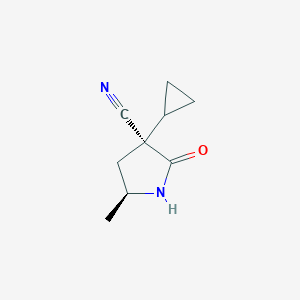

![(2R)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6315562.png)

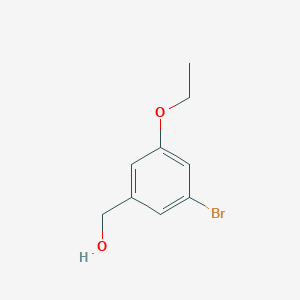

![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)

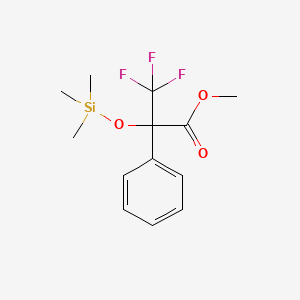

![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)

![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)

![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)